(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate
Description
(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromenylidene core, an azanium group, and a tetrafluoroborate counterion. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
Properties
IUPAC Name |
(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3.BF4/c1-3-16-4-13-23-21(14-16)22(25-18-7-9-19(26)10-8-18)15-24(28-23)17-5-11-20(27-2)12-6-17;2-1(3,4)5/h4-15,26H,3H2,1-2H3;/q;-1/p+1/b25-22+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSSZSJLILIHMO-OSMRDGEFSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=CC2=C(C=C1)OC(=CC2=[NH+]C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate typically involves multiple steps, starting with the preparation of the chromenylidene core. This can be achieved through a series of condensation reactions involving 6-ethyl-2-(4-methoxyphenyl)chromen-4-one and appropriate reagents under controlled conditions. The azanium group is introduced via a nucleophilic substitution reaction, followed by the addition of tetrafluoroboric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the chromenylidene core to dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and chromenylidene groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of (E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenylidene derivatives and azanium salts, such as:
- (E)-[6-ethyl-2-(4-hydroxyphenyl)chromen-4-ylidene]-(4-methoxyphenyl)azanium;tetrafluoroborate
- (E)-[6-methyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate
Uniqueness
What sets (E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate apart is its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
